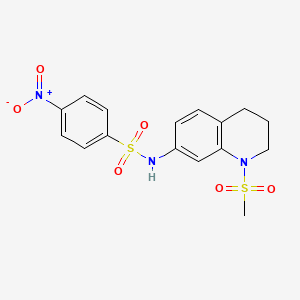

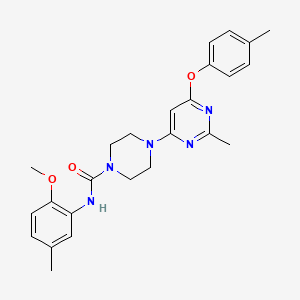

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a sulfonamide, which is a functional group characterized by the presence of a sulfonyl group attached to two carbon atoms. Sulfonamides are known for their wide range of applications in medicine, particularly as antibiotics .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with an amine . The sulfonyl chloride can be prepared from a sulfonic acid using a chlorinating agent .Molecular Structure Analysis

The compound contains a tetrahydroquinoline ring, a nitrobenzene ring, and a methylsulfonyl group. The tetrahydroquinoline is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . Nitrobenzene is an aromatic compound with a nitro group (-NO2) attached, and the methylsulfonyl group (-SO2CH3) is a common functional group in organic chemistry .Chemical Reactions Analysis

Sulfonamides, like this compound, can undergo a variety of chemical reactions. They can act as electrophiles, reacting with nucleophiles. They can also undergo elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, sulfonamides are typically solid at room temperature, and their solubility in water varies .Applications De Recherche Scientifique

Anticancer Activity

- Sulfonamide derivatives, including compounds related to N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzenesulfonamide, have been explored for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by activating specific molecular pathways such as p38/ERK phosphorylation (Cumaoğlu et al., 2015).

Antimicrobial Properties

- Novel sulfonamide compounds, including structural analogs of the target compound, have demonstrated significant antimicrobial activity. This includes effectiveness against various bacterial strains and fungi, indicating potential use in treating infectious diseases (Vanparia et al., 2010).

Role in Enzyme Inhibition

- Related sulfonamide compounds have been examined for their role in inhibiting enzymes like phenylethanolamine N-methyltransferase. This specificity towards certain enzymes could have implications in developing treatments for conditions like hypertension or certain neurological disorders (Grunewald et al., 1997).

Synthesis and Characterization

- The synthesis and characterization of sulfonamide derivatives, including those structurally similar to this compound, have been extensively studied. These studies contribute to understanding the chemical properties and potential applications of these compounds in various fields (Croce et al., 2006).

Antiviral and Antitumor Evaluation

- Research on sulfonamide derivatives has also included their evaluation as potential antiviral and antitumor agents. This suggests a broader scope of therapeutic applications beyond just antimicrobial properties (Pomarnacka & Kornicka, 2001).

Molecular Docking Studies

- Molecular docking studies involving sulfonamide compounds provide insights into their interaction mechanisms with biological targets. Such studies are crucial in drug design and understanding how these compounds can be optimized for specific therapeutic uses (Kharwar & Dixit, 2021).

Enzyme Inhibitory Activity

- Sulfonamide derivatives have been synthesized and evaluated for their enzyme inhibitory activity, including their potential as therapeutic agents for diseases like Alzheimer’s. These studies indicate the role of these compounds in neurological research (Abbasi et al., 2018).

Antiproliferative and Apoptotic Activities

- Studies have shown that certain sulfonamide compounds exhibit significant antiproliferative and apoptotic activities against human tumor cell lines. This suggests their potential use in cancer treatment (Abbassi et al., 2014).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to possess various biological activities, which has sparked interest among researchers to synthesize a variety of indole derivatives .

Biochemical Pathways

For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

Nuclear magnetic resonance (NMR) studies have demonstrated that oral doses of MSM are absorbed into the blood and cross the blood/brain barrier .

Action Environment

It is known that the action of similar compounds can be influenced by various environmental factors such as light, temperature, soil water, soil fertility, and salinity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6S2/c1-26(22,23)18-10-2-3-12-4-5-13(11-16(12)18)17-27(24,25)15-8-6-14(7-9-15)19(20)21/h4-9,11,17H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATVFOUGGXBLSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B2468913.png)

![N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]biphenyl-4-sulfonamide](/img/structure/B2468917.png)

![(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2468918.png)

![2-(4-Tert-butylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2468920.png)

![5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2468924.png)

![1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2468933.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2468936.png)